2H-1,3-Oxazine-2-thione, 3,4,5,6-tetrahydro-6-(3-trifluoromethylphenoxymethyl)-
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Overview
Description
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethylphenoxymethyl group attached to an oxazine-thione ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-trifluoromethylphenol with an appropriate oxazine precursor in the presence of a base. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The trifluoromethylphenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrahydro-2H-1,3-oxazine-2-thione: Lacks the trifluoromethylphenoxymethyl group, resulting in different chemical properties.
3,4,5,6-Tetrahydro-6-(phenoxymethyl)-2H-1,3-oxazine-2-thione: Similar structure but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethylphenoxymethyl group in 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
57841-36-8 |
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Molecular Formula |
C12H12F3NO2S |
Molecular Weight |
291.29 g/mol |
IUPAC Name |
6-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C12H12F3NO2S/c13-12(14,15)8-2-1-3-9(6-8)17-7-10-4-5-16-11(19)18-10/h1-3,6,10H,4-5,7H2,(H,16,19) |
InChI Key |
BGLTUGSWIVPLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)OC1COC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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